

The Discovery and Synthesis of TG3-95-1: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of **TG3-95-1**, a selective allosteric potentiator of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). **TG3-95-1** emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts aimed at identifying novel modulators of the EP2 receptor, a key player in neuroinflammation and other physiological processes. This document provides a comprehensive overview of the experimental protocols used in its discovery and characterization, quantitative biological data, and the signaling pathways it modulates.

Discovery of TG3-95-1: A High-Throughput Screening Approach

The discovery of **TG3-95-1**, also referred to as compound 1 in initial publications, was the result of a large-scale screening effort to identify allosteric potentiators of the human EP2 receptor.[1] [2] A library of 292,000 small molecules was screened for their ability to enhance the cyclic AMP (cAMP) response to a low concentration of the natural agonist, PGE2.[1][2]

The primary assay was a cell-based time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure cAMP levels in C6 glioma cells overexpressing the





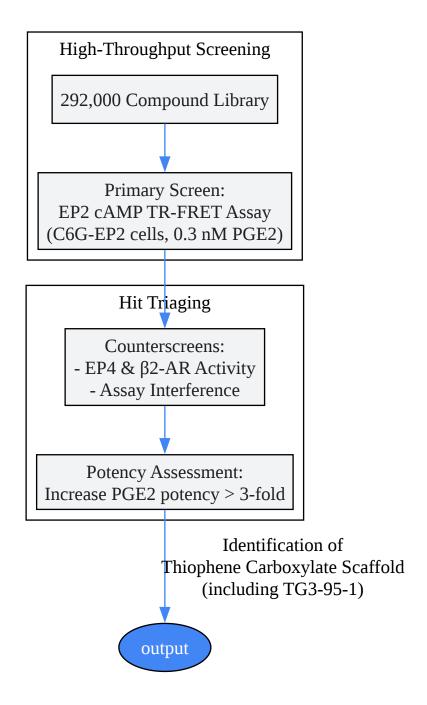


human EP2 receptor.[1] Hits were defined as compounds that potentiated the cAMP response to a sub-maximal concentration of PGE2 by more than 50% at a concentration of 20 μΜ.[2]

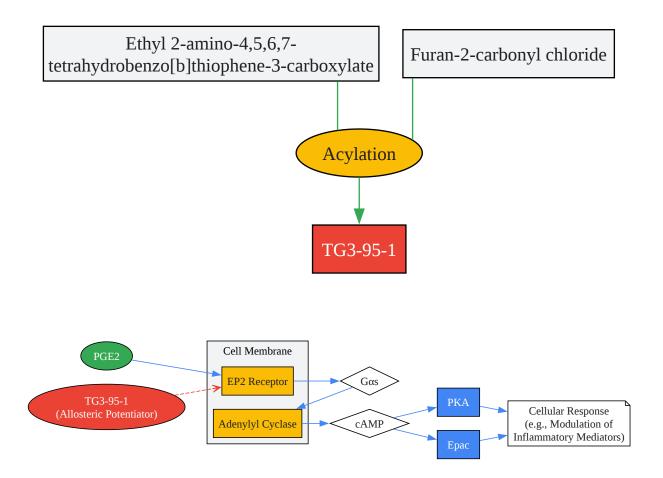
Following the primary screen, a series of counter-screens were employed to eliminate false positives and compounds with undesirable mechanisms of action. These included assays to assess activity at the EP4 receptor and the $\beta2$ adrenergic receptor, as well as assays to identify compounds that interfered with the cAMP assay itself.[1] This rigorous triaging process led to the identification of a series of compounds with a thiophene carboxylate scaffold, including **TG3-95-1**, as selective allosteric potentiators of the EP2 receptor.[1]

Experimental Workflow for Discovery









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References

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- 2. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
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